molecular formula C16H18O2 B8001279 3-(2-Methoxy-5-methylphenyl)phenethyl alcohol

3-(2-Methoxy-5-methylphenyl)phenethyl alcohol

Cat. No.: B8001279
M. Wt: 242.31 g/mol
InChI Key: WBZPGJMZNBHURZ-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)phenethyl alcohol is an organic compound with the molecular formula C16H18O2 It is a phenethyl alcohol derivative, characterized by the presence of a methoxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)phenethyl alcohol typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with phenethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the alcohol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, higher purity reagents, and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)phenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: The major products include 3-(2-Methoxy-5-methylphenyl)phenyl aldehyde and 3-(2-Methoxy-5-methylphenyl)benzoic acid.

    Reduction: The major product is 3-(2-Methoxy-5-methylphenyl)phenethyl hydrocarbon.

    Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)phenethyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant properties are likely related to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl alcohol: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.

    2-Methoxyphenethyl alcohol: Contains a methoxy group but lacks the methyl group, leading to variations in its chemical behavior.

    3-Methylphenethyl alcohol: Contains a methyl group but lacks the methoxy group, affecting its reactivity and applications.

Uniqueness

3-(2-Methoxy-5-methylphenyl)phenethyl alcohol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which influence its chemical properties and reactivity. These substituents can enhance its solubility, stability, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2-[3-(2-methoxy-5-methylphenyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-12-6-7-16(18-2)15(10-12)14-5-3-4-13(11-14)8-9-17/h3-7,10-11,17H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZPGJMZNBHURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC=CC(=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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